lariatin A
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Overview
Description
Lariatin A: is a unique compound produced by Rhodococcus jostii K01-B0171, an actinobacterium isolated from soil aggregates in Yunnan, China . It belongs to a class of lasso peptides, characterized by their distinctive lariat-like structure. These peptides exhibit potent biological activities, making them intriguing targets for research and drug development.
Mechanism of Action
Target of Action
Lariatin A is a potent antimycobacterial agent . Its primary targets are Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .
Mode of Action
The mode of action of this compound involves disrupting the integrity of the bacterial cell membrane . It forms pores in the membrane, leading to leakage of intracellular contents and ultimately causing bacterial cell death .
Biochemical Pathways
This compound is a lasso peptide , a subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs) . The unique lasso structure of this compound contributes to its antimycobacterial activity . The biosynthetic pathway of this compound involves the methylation of a precursor peptide .
Pharmacokinetics
Its potent antimycobacterial activity suggests that it may have suitable bioavailability for therapeutic use .
Result of Action
This compound exhibits potent growth inhibition against Mycobacterium smegmatis and Mycobacterium tuberculosis . It has been shown to inhibit the growth of Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values of 3.13 µg/ml, and Mycobacterium tuberculosis with an MIC of 0.39 µg/ml .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is carried out by Rhodococcus jostii K01-B0171, a bacterium isolated from soil aggregates . The soil environment, including factors such as nutrient availability and microbial competition, may influence the production and activity of this compound . .
Biochemical Analysis
Biochemical Properties
Lariatin A interacts with several biomolecules in its biochemical reactions. The mutational analysis revealed that four amino acid residues (Gly1, Arg7, Glu8, and Trp9) in this compound are essential for the maturation and production in the biosynthetic machinery .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The C-terminal tail passes through the ring to form the rigid lariat-protoknot structure .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Isolation of Strain K01-B0171:
- Rhodococcus jostii K01-B0171 was cultured from soil samples collected in Yunnan.
- The compound was separated from the culture broth using HP-20 and ODS column chromatographies.
- Purification was achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Activity Against Mycobacteria:
- Its specific inhibition against mycobacteria makes it a promising candidate for further study.
Lariatin A: inhibits the growth of Mycobacterium smegmatis (MIC: 3.13 mg/ml) and Mycobacterium tuberculosis (MIC: 0.39 mg/ml).
Scientific Research Applications
Antifungal Activity:
- Apart from its anti-mycobacterial properties, Lariatin A also exhibits potent antifungal activity.
- It effectively targets fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Comparison with Similar Compounds
- Similar compounds in this class include Lariatin B , which shares the same lariat-like structure .
Lariatin A: stands out due to its lasso structure and dual activity against mycobacteria and fungi.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDOXCVVHITIW-KBACZRJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H143N27O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2051.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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